molecular formula C15H15NO4S2 B12494701 2-{[(Benzylsulfanyl)acetyl]amino}benzenesulfonic acid

2-{[(Benzylsulfanyl)acetyl]amino}benzenesulfonic acid

Katalognummer: B12494701
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: OIKIZURXWJTCJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(Benzylsulfanyl)acetyl]amino}benzenesulfonic acid is an organic compound with a complex structure that includes a benzylsulfanyl group, an acetyl group, and a benzenesulfonic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzylsulfanyl)acetyl]amino}benzenesulfonic acid typically involves multiple steps, starting with the preparation of the benzylsulfanylacetyl intermediate. This intermediate is then reacted with aminobenzenesulfonic acid under specific conditions to yield the final product. Common reagents used in these reactions include benzyl chloride, thiourea, and acetic anhydride. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(Benzylsulfanyl)acetyl]amino}benzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the acetyl group, yielding the corresponding amine.

    Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of sulfonate esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the benzylsulfanyl group yields sulfoxides or sulfones, while reduction of the acetyl group produces the corresponding amine. Substitution reactions can lead to a variety of sulfonate esters or amides.

Wissenschaftliche Forschungsanwendungen

2-{[(Benzylsulfanyl)acetyl]amino}benzenesulfonic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-{[(Benzylsulfanyl)acetyl]amino}benzenesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. The sulfonic acid moiety can enhance the compound’s solubility and facilitate its interaction with biological membranes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-{[(Benzylsulfanyl)acetyl]amino}-4,5-dimethoxybenzoic acid
  • 2-{[(Benzylsulfanyl)acetyl]amino}-N-isobutylbenzamide
  • 2-{[(Benzylsulfanyl)acetyl]amino}-N-(4-ethylphenyl)benzamide

Uniqueness

2-{[(Benzylsulfanyl)acetyl]amino}benzenesulfonic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzylsulfanyl and sulfonic acid groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.

Eigenschaften

Molekularformel

C15H15NO4S2

Molekulargewicht

337.4 g/mol

IUPAC-Name

2-[(2-benzylsulfanylacetyl)amino]benzenesulfonic acid

InChI

InChI=1S/C15H15NO4S2/c17-15(11-21-10-12-6-2-1-3-7-12)16-13-8-4-5-9-14(13)22(18,19)20/h1-9H,10-11H2,(H,16,17)(H,18,19,20)

InChI-Schlüssel

OIKIZURXWJTCJC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.